molecular formula C16H12N2O3S B13058085 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde

2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde

Cat. No.: B13058085
M. Wt: 312.3 g/mol
InChI Key: VZKXAGUIVCQRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes several transformations to introduce the phenylsulfanyl group and form the indolizine ring.

Chemical Reactions Analysis

2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Its derivatives may have potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The nitro group and phenylsulfanyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can be compared with other indolizine derivatives, such as:

Properties

Molecular Formula

C16H12N2O3S

Molecular Weight

312.3 g/mol

IUPAC Name

2-methyl-3-(2-nitrophenyl)sulfanylindolizine-1-carbaldehyde

InChI

InChI=1S/C16H12N2O3S/c1-11-12(10-19)13-6-4-5-9-17(13)16(11)22-15-8-3-2-7-14(15)18(20)21/h2-10H,1H3

InChI Key

VZKXAGUIVCQRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)SC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.